molecular formula C12H13NO5 B386575 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid CAS No. 108540-96-1

4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid

Cat. No. B386575
CAS RN: 108540-96-1
M. Wt: 251.23g/mol
InChI Key: TZWCYFXAELHYGX-UHFFFAOYSA-N
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Description

4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (MCOBA) is an organic compound with a molecular formula of C10H11NO5. It is a carboxylic acid with a molecular weight of 221.2 g/mol and a melting point of 167°C. MCOBA is a versatile compound with a wide range of applications in the field of scientific research. It has been used as a reagent in synthetic organic chemistry, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Formation of Fused Tricyclic Systems : 4-alkyl(aryl)-substituted 4-oxobutanoic acids, like 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid, react with 1,3-binucleophiles to form different fused tricyclic systems. This highlights its role in complex chemical synthesis (Grinev, Amalchieva, & Egorova, 2017).

  • Synthesis of Pyrazoles and O-Alkyl Derivatives : 4-Aryl-2,4-dioxobutanoic acids, including derivatives like 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid, are used in reactions with diazoalkanes to prepare pyrazoles and O-alkyl derivatives, indicating their utility in synthesizing diverse organic compounds (Zalesov, Kataev, Pulina, & Kovylyaeva, 2002).

  • Formation of Benzopyrroloxazine Derivatives : Reactions involving 4-oxobutanoic acids, such as 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid, with specific binucleophiles lead to the formation of complex molecules like benzopyrroloxazines, demonstrating its potential in advanced organic chemistry (Amalʼchieva, Grinev, Demeshko, & Yegorova, 2022).

  • Photodimerization Studies : The compound is used in the study of stereocontrolled photodimerization processes, forming part of research in photochemistry (Ghosn & Wolf, 2010).

Medical and Biological Applications

  • Apoptosis Induction in Cell Lines : Derivatives of 4-oxobutanoic acid, similar to 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid, have been studied for their role in inducing apoptosis in specific cell lines, suggesting potential applications in cancer research and therapy (Quash, Roch, Chantepie, Michal, Fournet, & Dumontet, 1995).

  • Cytotoxic Evaluation in Cancer Research : Certain derivatives show significant cytotoxicity against various cancer cells, indicating their potential use in developing anticancer drugs (Zhao, Chen, Chang, & Tzeng, 2005).

  • Antimicrobial Activities : Amide derivatives of related compounds exhibit notable antifungal and antibacterial activities, emphasizing its importance in developing new antimicrobial agents (Sana, Khan, Zaidi, Ambreen, Khan, & Perveen, 2011).

Chemical Analysis and Environmental Applications

  • Insecticide Analysis : Haptens related to 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid are used in developing sensitive ELISA methods for analyzing insecticide residues in agricultural samples, highlighting its role in environmental monitoring and food safety (Zhang, Sun, Hu, Shen, Yang, Liang, Sun, & Liu, 2008).

properties

IUPAC Name

4-(2-methoxycarbonylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-18-12(17)8-4-2-3-5-9(8)13-10(14)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWCYFXAELHYGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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